molecular formula C12H18N2O B8647288 6-(1-Ethylcyclohexyl)pyridazin-3(2H)-one CAS No. 88372-17-2

6-(1-Ethylcyclohexyl)pyridazin-3(2H)-one

Número de catálogo: B8647288
Número CAS: 88372-17-2
Peso molecular: 206.28 g/mol
Clave InChI: IBZAJWQJFXAFFS-UHFFFAOYSA-N
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Descripción

6-(1-Ethylcyclohexyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a cyclohexyl-ethyl substituent at the 6-position of the pyridazinone core.

Propiedades

Número CAS

88372-17-2

Fórmula molecular

C12H18N2O

Peso molecular

206.28 g/mol

Nombre IUPAC

3-(1-ethylcyclohexyl)-1H-pyridazin-6-one

InChI

InChI=1S/C12H18N2O/c1-2-12(8-4-3-5-9-12)10-6-7-11(15)14-13-10/h6-7H,2-5,8-9H2,1H3,(H,14,15)

Clave InChI

IBZAJWQJFXAFFS-UHFFFAOYSA-N

SMILES canónico

CCC1(CCCCC1)C2=NNC(=O)C=C2

Origen del producto

United States

Comparación Con Compuestos Similares

Structural Analogues and Similarity Scores

Key structural analogs of 6-(1-Ethylcyclohexyl)pyridazin-3(2H)-one include:

Compound Name CAS Number Substituent at 6-Position Structural Similarity
6-(4-Ethylphenyl)pyridazin-3(2H)-one 55901-96-7 4-Ethylphenyl 0.89
6-(2-Chlorophenyl)pyridazin-3(2H)-one 66549-14-2 2-Chlorophenyl 0.93
6-(3,4-Dichlorophenyl)pyridazin-3(2H)-one 55901-92-3 3,4-Dichlorophenyl 0.97
6-(4-Methoxyphenyl)pyridazin-3(2H)-one 2166-33-8 4-Methoxyphenyl

Key Observations :

  • Substituent Effects : The ethylcyclohexyl group introduces steric bulk and lipophilicity compared to simpler aryl or alkyl substituents (e.g., ethylphenyl or methoxyphenyl). This may enhance membrane permeability but reduce aqueous solubility .
  • Electron-Withdrawing Groups : Chlorinated analogs (e.g., 6-(2-chlorophenyl)-) exhibit higher structural similarity (0.93–0.97), suggesting comparable electronic profiles .

Physicochemical Properties

Property 6-Phenyl-pyridazin-3(2H)-one 6-(4-Methoxyphenyl)pyridazin-3(2H)-one 6-(2-Chlorophenyl)pyridazin-3(2H)-one
Melting Point (°C) 160–162 188–189 Not reported
Solubility in Water (mg/mL) 0.12 <0.01 (predicted) <0.01 (predicted)
LogP (Predicted) 2.1 2.5 3.0

Analysis :

  • Solubility : The 6-phenyl derivative has moderate aqueous solubility (0.12 mg/mL), while substituents like methoxy or chloro further reduce solubility due to increased hydrophobicity .

Pharmacological Potential

  • Antimicrobial Activity: Chlorinated pyridazinones (e.g., 6-(3,4-dichlorophenyl)-) show enhanced bioactivity due to electron-withdrawing effects, which stabilize interactions with microbial enzymes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(1-Ethylcyclohexyl)pyridazin-3(2H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves condensation of hydrazine derivatives with diketones or cyclization of substituted hydrazides. For example, substituted pyridazinones are synthesized via nucleophilic substitution at the 6-position using ethylcyclohexyl halides under basic conditions (e.g., K₂CO₃ in acetone) . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while acetone balances reactivity and solubility .
  • Catalyst use : Anhydrous conditions and catalytic iodide salts improve alkylation efficiency.
  • Temperature control : Room temperature minimizes side reactions, while reflux may accelerate slow reactions.
    • Key Characterization : Monitor reactions via TLC and purify via preparative chromatography. Confirm structures using ¹H/¹³C NMR and IR spectroscopy (e.g., carbonyl stretch at ~1678 cm⁻¹) .

Q. How is the purity and structural integrity of 6-(1-Ethylcyclohexyl)pyridazin-3(2H)-one verified?

  • Methodological Answer :

  • Chromatography : HPLC with UV detection (λ = 254 nm) identifies impurities; reverse-phase C18 columns with acetonitrile/water gradients resolve polar byproducts .
  • Spectroscopy : ¹H NMR confirms substitution patterns (e.g., ethylcyclohexyl protons at δ 1.0–2.5 ppm). ¹³C NMR detects carbonyl carbons at ~158 ppm .
  • Elemental Analysis : Validate empirical formulas (e.g., C₁₃H₂₀N₂O) with ≤0.3% deviation .

Q. What in vitro biological assays are appropriate for initial pharmacological screening of pyridazin-3(2H)-one derivatives?

  • Methodological Answer :

  • Anti-inflammatory activity : Measure COX-1/COX-2 inhibition using enzyme immunoassays (e.g., IC₅₀ values compared to indomethacin) .
  • Analgesic screening : Use acetic acid-induced writhing tests in murine models to quantify pain response reduction .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) assess selective toxicity .

Advanced Research Questions

Q. How can regioselectivity challenges in alkylation or substitution of the pyridazinone core be addressed?

  • Methodological Answer :

  • Steric/Electronic Control : Bulky substituents (e.g., ethylcyclohexyl) at the 6-position direct electrophiles to the 5-position due to steric hindrance. Electron-withdrawing groups (e.g., Cl) enhance reactivity at adjacent positions .
  • Protecting Groups : Temporarily block reactive sites (e.g., NH of pyridazinone with Boc groups) to achieve selective functionalization .
  • Computational Modeling : DFT calculations predict charge distribution and reactive sites to guide synthetic design .

Q. How to resolve contradictions in biological activity data across studies on pyridazin-3(2H)-one derivatives?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., RAW 264.7 for inflammation) and control compounds .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO ≤1%) or solubilizing agents (e.g., cyclodextrins) to mitigate false negatives in low-solubility compounds .
  • Metabolic Stability : Compare hepatic microsome stability (e.g., t₁/₂ in rat liver microsomes) to rule out rapid degradation .

Q. What computational strategies predict the binding affinity of 6-(1-Ethylcyclohexyl)pyridazin-3(2H)-one with target proteins?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Focus on hydrophobic pockets accommodating the ethylcyclohexyl group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability; calculate RMSD and free energy with MM/PBSA .
  • QSAR Modeling : Build regression models using descriptors like logP and polar surface area to correlate structure with activity .

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